

# Spectroscopic data (NMR, MS) for 12a-Hydroxydalpanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 12a-Hydroxydalpanol

Cat. No.: B1194336

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An in-depth analysis of the spectroscopic data for **12a-Hydroxydalpanol**, a significant cytotoxic agent, is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of its structural elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complete with detailed experimental protocols and data presented in a clear, tabular format for ease of comparison.

## Spectroscopic Data of 12a-Hydroxydalpanol

The structural confirmation of **12a-Hydroxydalpanol**, a rotenoid isolated from plants of the *Amorpha fruticosa* species, relies heavily on one-dimensional and two-dimensional NMR spectroscopy, in conjunction with mass spectrometry. Rotenoids are a class of isoflavonoids known for their diverse biological activities. The addition of a hydroxyl group at the 12a position significantly influences the molecule's bioactivity, making precise structural data crucial for further research and development.

## Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of **12a-Hydroxydalpanol**, which is essential for determining its molecular formula.

Ion	Calculated Mass (m/z)	Observed Mass (m/z)	Molecular Formula
[M+H] <sup>+</sup>	429.1444	429.1442	C <sub>23</sub> H <sub>25</sub> O <sub>8</sub>

## Nuclear Magnetic Resonance (NMR) Data

The <sup>1</sup>H and <sup>13</sup>C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. The data presented below is typically acquired in deuterated chloroform (CDCl<sub>3</sub>) or methanol (CD<sub>3</sub>OD) at a specific frequency, which should always be reported with the data.

### <sup>1</sup>H NMR Spectroscopic Data for **12a-Hydroxydalpanol**

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	6.75	s	
4	6.45	s	
6a	4.60	d	12.5
6e	4.15	dd	12.5, 3.0
1'	4.95	m	
2',3'-OCH <sub>3</sub>	3.75	s	
2',3'-OCH <sub>3</sub>	3.80	s	
4'-H	6.60	d	8.5
5'-H	6.50	d	8.5
7'-CH <sub>3</sub>	1.75	s	
8'-CH <sub>3</sub>	1.80	s	

### <sup>13</sup>C NMR Spectroscopic Data for **12a-Hydroxydalpanol**

Position	Chemical Shift ( $\delta$ , ppm)
1	110.0
1a	158.0
2,3-OCH <sub>3</sub>	56.0, 56.5
4	101.5
4a	151.0
5a	113.0
6	68.0
6a	45.0
12	192.0
12a	91.0
1'	78.0
2'	115.0
3'	145.0
4'	118.0
5'	125.0
6'	132.0
7'	18.0
8'	25.0

## Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. Below are the generalized methodologies for the key experiments.

## Sample Preparation

- Isolation: **12a-Hydroxydalpanol** is typically isolated from the roots or seeds of *Amorpha fruticosa* using chromatographic techniques such as column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC).
- Purity Assessment: The purity of the isolated compound is assessed by analytical HPLC and NMR spectroscopy.

## Mass Spectrometry

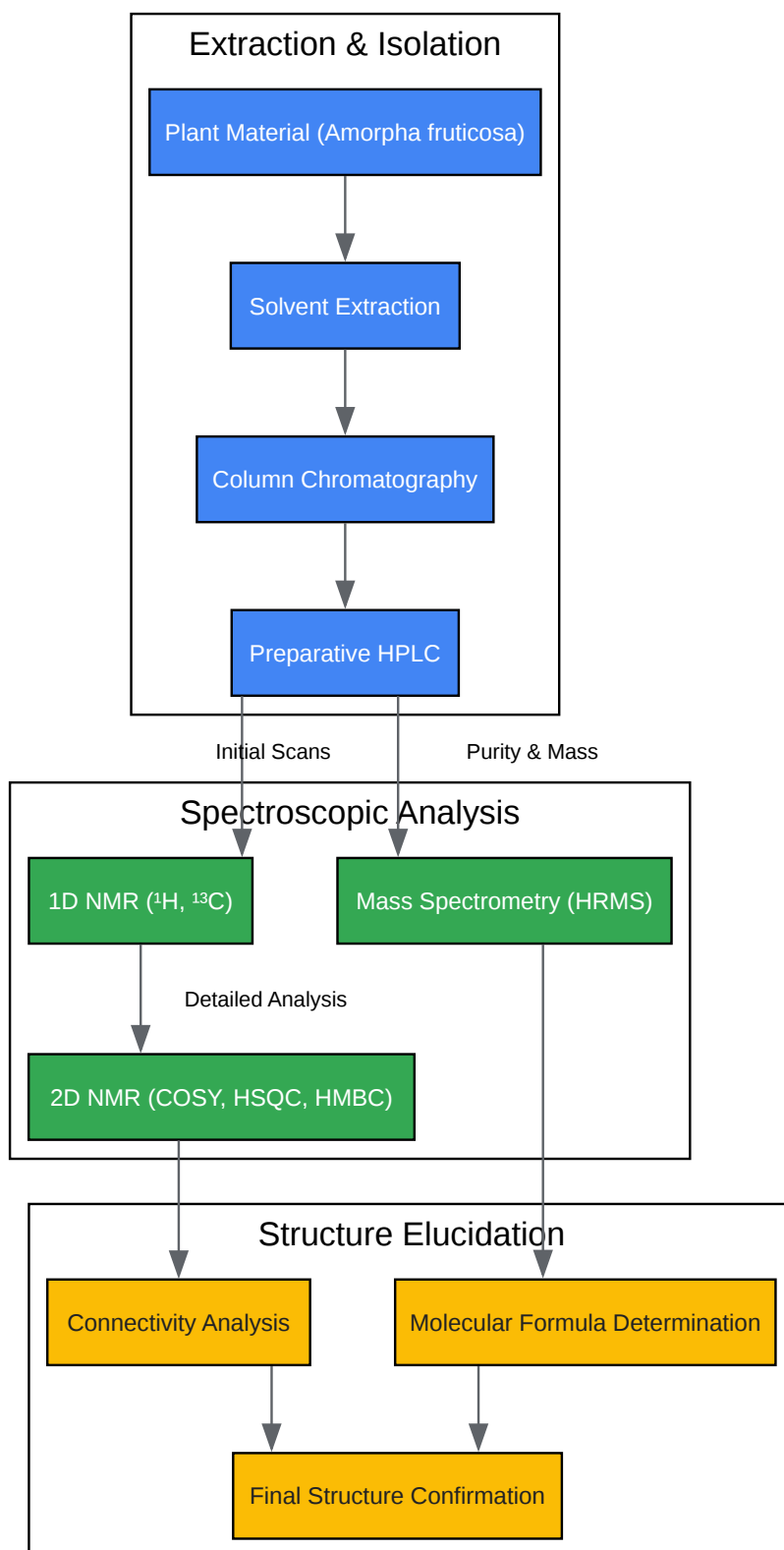
- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- Method: The purified sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. Data is acquired in positive ion mode to observe the protonated molecule  $[M+H]^+$ .

## NMR Spectroscopy

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: The sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{CD}_3\text{OD}$ ) containing a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00).
- Data Acquisition: Standard pulse sequences are used to acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and two-dimensional correlation spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon connectivities.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and structural elucidation of **12a-Hydroxydalpanol**.



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Workflow for the isolation and structural elucidation of **12a-Hydroxydalpanol**.

- To cite this document: BenchChem. [Spectroscopic data (NMR, MS) for 12a-Hydroxydalpanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194336#spectroscopic-data-nmr-ms-for-12a-hydroxydalpanol]

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)